molecular formula C7H12N2O B2787670 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one CAS No. 1119261-23-2

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one

Cat. No.: B2787670
CAS No.: 1119261-23-2
M. Wt: 140.186
InChI Key: MKYKYZQDRKWIAT-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one (CAS: 1240782-81-3) is a bicyclic amine derivative featuring a norbornane-like 2,5-diazabicyclo[2.2.1]heptane core with an acetyl group at the 2-position. It is commercially available as a hydrochloride salt (AS150314), enhancing its solubility for biochemical applications . The compound’s stereochemistry (1R,4R) is critical for molecular interactions, as evidenced by its use in medicinal chemistry as a precursor or intermediate for bromodomain inhibitors like PFI-3 .

Properties

IUPAC Name

1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYKYZQDRKWIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of a suitable bicyclic precursor with ethyl acetoacetate and urea under specific conditions. The reaction typically requires a catalyst, such as a chiral diazabicyclic ligand, to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. The compound is then purified through crystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, where it can act as an inhibitor or activator. The nitrogen atoms in the structure play a crucial role in forming hydrogen bonds and coordinating with metal ions, which are essential for its catalytic activity .

Comparison with Similar Compounds

PFI-3 (PF-06687252)

  • Structure : (E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one .
  • Key Differences :
    • PFI-3 incorporates a hydroxyphenyl group and a pyridyl-substituted diazabicycloheptane, enabling potent binding to bromodomains (BRG1/BRM) via hydrogen bonding and π-π interactions.
    • Potency : IC₅₀ < 100 nM in vitro for BRG1 bromodomain inhibition, making it a selective probe for chromatin remodeling studies .
    • Applications : Validated in cancer research (e.g., breast cancer proliferation inhibition) .
  • Synthesis : Derived from the target compound via coupling with 2-hydroxyphenylprop-2-en-1-one and pyridyl substituents .

SH-X-34A

  • Structure : 2-Chloro-1-(5-(4-(2-chloroacetyl)-1-(prop-2-yn-1-yl)piperazine-2-carbonyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)ethan-1-one .
  • Key Differences :
    • Contains a piperazine-chloroacetyl group and a propargyl substituent, increasing molecular weight (474 μmol, 99.9% purity) and enabling covalent protein interactions.
    • Applications : Acts as a molecular COUPLr (covalent protein complex ligand) for systematic targeting of protein complexes .

4-((1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[3,2-c]quinoline Hydrochloride

  • Structure: Integrates a pyrrolo[3,2-c]quinoline moiety with a 3-chlorobenzyl group .
  • Key Differences: Extended aromatic system (molecular weight: 425.36) confers serotonin receptor (5-HT₆R/5-HT₃R) antagonism and MAO-B reversibility. Physicochemical Properties: Melting point 178–180°C; distinct NMR profile (δ 8.52 ppm for quinoline protons) .

Thiourea Derivatives (Compounds 58–61)

  • Structure : Camphor-derived thioureas with adamantyl or trifluoromethylphenyl groups .
  • Key Differences :
    • Thiourea linkage and bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) enhance lipophilicity and stereochemical diversity.
    • Applications : Used in asymmetric catalysis and as chiral ligands .

Structural and Functional Analysis

Core Scaffold Modifications

Compound Substituents Molecular Weight Key Pharmacological Feature
Target Compound Acetyl group 188.23 (free base) Precursor for bromodomain inhibitors
PFI-3 2-Hydroxyphenyl, pyridyl, enone 363.40 BRG1/BRM bromodomain inhibition
SH-X-34A Chloroacetyl, propargyl-piperazine 474.34 Covalent protein interaction
Quinoline Derivative (Ev4) Pyrrolo[3,2-c]quinoline, 3-chlorobenzyl 425.36 5-HT₆R/5-HT₃R antagonism

Biological Activity

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one, also known by its CAS number 1256238-99-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

The molecular formula of this compound is C7H12N2O with a molecular weight of 140.19 g/mol. The structure features a bicyclic framework that contributes to its biological activity.

Synthesis

The synthesis of this compound involves several steps including epimerization and lactamization processes. These reactions are critical for developing derivatives that may enhance biological activity and selectivity against various targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the diazabicyclo[2.2.1]heptane framework:

  • Cell Proliferation Assays : In vitro assays on various cancer cell lines (CaSki, MDA-MB-231, SK-Lu-1) demonstrated that certain derivatives exhibited significant antiproliferative effects. For instance, compound 9e , a derivative of the diazabicyclo structure, showed IC50 values of 28 µg/mL against CaSki cells and 18 µg/mL against MDA-MB-231 cells .
Cell Line IC50 (µg/mL)
CaSki28
MDA-MB-23118
SK-Lu-120

These findings suggest a selective action against tumor cells without significant necrotic effects on normal lymphocytes.

The mechanism by which these compounds exert their effects includes apoptosis induction through caspase-dependent pathways. This selectivity for tumor cells over normal cells indicates a promising therapeutic profile for further development.

Case Studies

Several case studies have documented the efficacy of diazabicyclo derivatives in preclinical settings:

  • Study on Compound 9e : This study evaluated the compound's ability to induce apoptosis in cervical and breast cancer cell lines while sparing normal lymphocytes from necrosis .
  • In Silico ADME Predictions : Computational studies have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds, suggesting their viability as drug candidates .

Future Directions

The ongoing research aims to explore further modifications of the diazabicyclo framework to enhance potency and selectivity against specific cancer types. The development of novel derivatives could lead to more effective antitumor agents.

Q & A

Q. What synthetic methodologies are optimized for synthesizing 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one, and how do reaction conditions influence stereochemical control?

  • Methodological Answer : The synthesis often employs an epimerization-lactamization cascade starting from functionalized proline derivatives. Key steps include:
  • Temperature control : Maintaining 0–5°C during lactamization prevents racemization .
  • pH optimization : Neutral to slightly basic conditions (pH 7–8) enhance yield (up to 85%) by stabilizing intermediates .
  • Resolving agents : Di-pp-toluenesulfonic acid is used to isolate the (1R,4R) enantiomer with >99% enantiomeric excess .

Table 1 : Comparison of Synthesis Routes

MethodYield (%)Purity (%)Key ConditionsReference
Epimerization-lactamization85990°C, pH 7.5
Norbornene alkylation7295THF, 60°C, 12h

Q. Which analytical techniques are critical for characterizing the structural integrity of this bicyclic compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm bicyclic geometry and ketone position. Key signals:
  • 1H^1H-NMR: δ 4.2–4.8 ppm (bridged protons), δ 2.1–2.5 ppm (methylene adjacent to ketone) .
  • 13C^{13}C-NMR: δ 208–210 ppm (ketone carbon) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+^+ at m/z 196.12 validates molecular weight .
  • X-ray Crystallography : Resolves stereochemistry (e.g., C–N bond angles: 109.5°) .

Advanced Research Questions

Q. How does this compound interact with chromatin remodeling targets like BRG1/BRM, and what assays validate its inhibitory potency?

  • Methodological Answer : The compound is a BRG1 ATPase inhibitor (e.g., PFI-3 analog) targeting bromodomains. Validation methods include:
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (KdK_d: <100 nM) .
  • Cell proliferation assays : Reduces viability in breast cancer lines (IC50_{50}: 1.2 µM in MDA-MB-231) via BRG1 suppression .
  • Western blotting : Confirms downregulation of BRG1-dependent genes (e.g., MYC) .

Q. What structure-activity relationship (SAR) insights guide modifications to enhance target selectivity?

  • Methodological Answer :
  • Core modifications : Replacing the ketone with thiourea (e.g., compound 58) improves binding to protein cavities (ΔG: −9.8 kcal/mol) .
  • Side-chain variations : Aryl groups at the 5-position increase lipophilicity (logP: 2.1 vs. 1.5 for parent compound) and blood-brain barrier penetration .
  • Stereochemical impact : The (1R,4R) configuration shows 10× higher BRG1 affinity than (1S,4S) due to better hydrophobic pocket fit .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • Docking simulations (AutoDock Vina) : Predict binding poses with BRG1 (PDB: 4QUT) .
  • ADME prediction (SwissADME) :
  • Moderate bioavailability (F: 65%) due to moderate solubility (LogS: −3.2).
  • Low CYP3A4 inhibition risk (IC50_{50}: >10 µM) .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Dose-response validation : Re-test conflicting IC50_{50} values (e.g., 1.2 µM vs. 5.0 µM) using standardized assays (e.g., CellTiter-Glo) .
  • Batch purity checks : HPLC analysis (≥98% purity) ensures activity differences are not due to impurities .

Tables for Key Findings

Table 2 : Biological Activity in Cancer Models

Cell LineTargetIC50_{50} (µM)MechanismReference
MDA-MB-231BRG11.2MYC downregulation
HeLaBRM3.8Apoptosis induction

Table 3 : Computational ADME Predictions

ParameterValueToolImplication
LogP1.5SwissADMEModerate lipophilicity
BBB permeabilityYes (CNS:2)PreADMETPotential CNS activity
CYP inhibitionLowADMET LabReduced drug interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.